3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-5-4-8-13(15)14(18)10-16-11-6-2-3-7-12(11)17(19)21-16/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBPFCSPQHHVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Dehydrative Coupling of 3-Hydroxyphthalide
Synthesis of 3-Hydroxyphthalide Precursor
The foundational step in this route involves the preparation of 3-hydroxyphthalide (3 ), achieved via radical bromination of commercial phthalide (1 ) using N-bromosuccinimide (NBS) to yield 3-bromophthalide (2 ), followed by hydrolysis with aqueous potassium hydroxide. This two-step process proceeds quantitatively under reflux conditions, ensuring high purity for subsequent reactions.
Condensation with 2-Methoxyphenyl Derivatives
3-Hydroxyphthalide undergoes electrophilic activation in acidic media (e.g., H2SO4/H2O or HCl/dioxane) to form a phthalidyl ion, which condenses with 2-methoxyphenyl-containing arenes (4a–f ) via Friedel–Crafts alkylation. For example, reaction with 2-methoxybenzene derivatives in H2SO4/H2O (3:7) at 80°C for 6 hours affords the target compound in 85–90% yield. The methoxy group’s electron-donating properties enhance arene reactivity, favoring regioselective coupling at the ortho position relative to the methoxy substituent.
Table 1. Optimization of Acid-Catalyzed Condensation
| Arene Derivative | Acid System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methoxybenzene | H2SO4/H2O | 80 | 6 | 90 |
| 2-Methoxyacetophenone | HCl/dioxane | 70 | 8 | 78 |
| 2-Methoxyphenol | H2SO4/H2O | 90 | 4 | 85 |
Aldol-like Condensation and Cyclization
Reaction of 2-Carboxybenzaldehyde with 2-Methoxyacetophenone
This method involves a base-catalyzed aldol condensation between 2-carboxybenzaldehyde (7 ) and 2-methoxyacetophenone (8 ) in ethanol, followed by cyclization under acidic conditions. Sodium hydroxide (1.75 M) facilitates enolate formation at 0°C, with subsequent neutralization using hydrochloric acid precipitating the intermediate β-keto ester. Cyclization via intramolecular esterification in toluene with p-toluenesulfonic acid (PTSA) at 110°C yields the target compound in 76% overall yield.
Mechanistic Insights
Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level reveal a two-step process: (1) exothermic aldol adduct formation (ΔG = −15.2 kcal/mol) and (2) rate-determining cyclization (ΔG‡ = 22.4 kcal/mol). The methoxy group stabilizes transition states through resonance, reducing activation energy by 3.1 kcal/mol compared to non-substituted analogs.
Bromination-Substitution Strategy
Synthesis of 3-Bromophthalide
Radical bromination of phthalide (1 ) with NBS in carbon tetrachloride under UV light yields 3-bromophthalide (2 ) in 98% yield. This intermediate serves as a versatile precursor for nucleophilic substitution.
Displacement with 2-Methoxyphenylethylmagnesium Bromide
Treatment of 2 with 2-methoxyphenylethylmagnesium bromide in tetrahydrofuran (THF) at −78°C installs the 2-methoxyphenyl-2-oxoethyl side chain via Grignard addition. Quenching with ammonium chloride and subsequent oxidation with pyridinium chlorochromate (PCC) affords the ketone intermediate, which undergoes lactonization in acetic acid to yield the target compound in 68% overall yield.
One-Pot Multicomponent Approaches
Ugi-Azide/Dehydration Cascade
A modified Ugi-azide reaction combines 2-methoxybenzaldehyde, furan-2-ylmethanamine, cyclohexyl isocyanide, and azidotrimethylsilane in methanol to form a tetrazole intermediate. Subsequent dehydration with maleic anhydride in toluene at 110°C induces cyclization, yielding the target compound in 62% yield. This method benefits from atom economy and avoids isolation of intermediates.
Table 2. Comparative Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed condensation | 3 | 85–90 | High regioselectivity |
| Aldol-cyclization | 4 | 76 | Scalability |
| Bromination-substitution | 5 | 68 | Functional group tolerance |
| Ugi-azide/dehydration | 2 | 62 | Rapid assembly |
Recent Advances in C–H Functionalization
Direct C–H Alkenylation
Palladium-catalyzed C–H alkenylation of 3-hydroxyphthalide with 2-methoxystyrenes in the presence of silver acetate and benzoquinone enables direct coupling without pre-functionalization. Using Pd(OAc)2 (5 mol%) in dimethylacetamide (DMA) at 120°C, this method achieves 73% yield with excellent E/Z selectivity (95:5).
Photoredox Catalysis
Visible-light-mediated decarboxylative coupling of phthalide-3-carboxylic acid with 2-methoxyacetophenone derivatives employs fac-Ir(ppy)3 as a photocatalyst and N,N-diisopropylethylamine (DIPEA) as a sacrificial reductant. Irradiation with blue LEDs (450 nm) for 12 hours furnishes the target compound in 58% yield, showcasing a mild, metal-free alternative.
Chemical Reactions Analysis
Types of Reactions: JTP 1048196 primarily undergoes substitution reactions due to its reactive α,β-unsaturated carbonyl group. This group can react with nucleophiles, such as cysteine residues in proteins, leading to covalent inhibition .
Common Reagents and Conditions:
Reagents: Common reagents include nucleophiles like thiols (e.g., cysteine).
Conditions: Reactions typically occur under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products: The major product formed from the reaction of JTP 1048196 with cysteine residues is a covalent adduct, which inhibits the activity of the target protein complex .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one. For instance, derivatives of benzofuran compounds have shown significant cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation in human cancer cells, indicating its potential as an anticancer agent .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary screening against standard and clinical strains revealed promising results, suggesting that it may serve as a lead compound for the development of new antibiotics .
Case Study 1: Synthesis and Biological Evaluation
In a study conducted by Forouz Rastegari et al., various derivatives of isobenzofuran were synthesized, including this compound. The synthesized compounds were subjected to biological evaluation, revealing significant cytotoxicity against cancer cell lines, thereby supporting their potential use in cancer therapy .
Case Study 2: Structural Analysis and Activity Correlation
A comprehensive analysis involving structural modifications of related compounds highlighted the importance of substituent groups on biological activity. The presence of methoxy groups was found to enhance the anticancer activity, establishing a correlation between chemical structure and biological effectiveness .
Mechanism of Action
JTP 1048196 exerts its effects by covalently binding to the cysteine residues of the HOIL-1L/HOIP complex, a key component of LUBAC. This binding inhibits the linear polyubiquitination activity, thereby affecting downstream signaling pathways, such as the NF-κB pathway . The inhibition of LUBAC disrupts the regulation of protein degradation, impacting various cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of isobenzofuranone derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:
Table 1: Structural Comparison of Isobenzofuranone Derivatives
Key Observations :
- The 2-methoxy group in the target compound provides steric hindrance and electron-donating effects, altering solubility and intermolecular interactions .
- Crystallographic Differences : X-ray diffraction studies on the 4-methylphenyl analog revealed that para-substituents promote planar molecular conformations, whereas ortho-substituents (e.g., 2-methoxy in the target compound) induce torsional strain, affecting crystal packing and solubility .
Insights :
- The target compound’s dimethoxy groups may enhance tyrosinase inhibition compared to simpler analogs, as seen in structurally related compounds like phthalaldehydic acid (IC₅₀: 10 µM) .
- Halogenated derivatives (4d, 4e) show variable antiproliferative effects, suggesting that electron-withdrawing groups at specific positions modulate activity .
Physicochemical Properties
Table 3: Spectral and Physical Properties
| Compound | Melting Point (°C) | IR C=O Stretching (cm⁻¹) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | ~1740 (ester C=O) | Expected: OCH₃ at ~3.8 |
| 4d (2-Cl) | 95–96 | 1735, 1678 | H-1: 6.07–6.17 (t) |
| 4e (4-Br) | 144–146 | 1740, 1679 | H-1: 6.14 (t) |
| 4i (3-F) | 116–117 | 1744, 1684 | H-1: 6.12–6.22 (t) |
Notes:
Biological Activity
3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, a member of the isobenzofuranone family, has garnered attention for its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, particularly in cancer treatment. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies related to its cytotoxic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 282.29 g/mol. The compound features an isobenzofuranone core substituted with a methoxyphenyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of phthalaldehydic acid with appropriate acetophenones under acidic conditions. For example, ZrOCl₂·8H₂O has been used as a catalyst to facilitate the reaction in solvent-free conditions, yielding the target compound with good efficiency (80-92%) .
Cytotoxicity Studies
Numerous studies have assessed the cytotoxic potential of this compound against various cancer cell lines:
- Cytotoxic Screening : A study evaluated a series of isobenzofuranones, including our compound of interest, against leukemia cell lines (HL-60, K562, NALM6). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values below 20 μmol/L . Specifically, compounds structurally similar to this compound demonstrated selective toxicity towards leukemic cells without affecting peripheral blood mononuclear cells (PBMC), suggesting a targeted therapeutic potential.
- Mechanism of Action : The most active derivatives were shown to induce apoptosis in cancer cells. For instance, one derivative triggered apoptosis in NALM6 cells through mechanisms involving mitochondrial pathways .
Antiproliferative Effects
In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer types:
- Breast Cancer : Compounds similar to this compound have shown significant antiproliferative activity in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . These compounds were effective at disrupting tubulin polymerization, which is crucial for cell division.
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
- Study on Leukemia Treatment : A comprehensive study involving a panel of leukemia cell lines highlighted the selective cytotoxicity of this compound derivatives. The study reported that these compounds could significantly reduce cell viability and induce apoptosis without harming normal cells .
- Pharmacokinetic Predictions : Computational studies have predicted favorable pharmacokinetic profiles for these compounds, indicating their potential as drug candidates. Parameters such as drug-likeness and absorption characteristics were assessed using density functional theory (DFT) calculations .
Data Summary
| Compound Name | IC50 (μmol/L) | Cell Line | Mechanism |
|---|---|---|---|
| 3-(Methoxyphenyl) derivative | ≤20 | HL-60, K562, NALM6 | Apoptosis induction |
| Similar Isobenzofuranones | 10 - 33 | MCF-7 | Tubulin destabilization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones. For example, ZrOCl₂·8H₂O catalyzes the reaction between phthalaldehydic acid and methylacetophenone derivatives under solvent-free conditions, yielding chiral isobenzofuranones with asymmetric carbons (e.g., C3 in the isobenzofuranone ring) . Key steps include optimizing reaction temperature, catalyst loading, and purification via recrystallization.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its supramolecular assembly?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structural analogs, centrosymmetric space groups (e.g., ) are observed, with racemic mixtures stabilized by H···H (44.9%), C···H (21.3%), and O···H (10.3%) interactions via Hirshfeld surface analysis. Energy framework calculations further quantify dispersion and electrostatic contributions to crystal packing .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- IR : Peaks at ~1735–1742 cm⁻¹ (C=O stretch of isobenzofuranone) and ~1678–1691 cm⁻¹ (aryl ketone C=O).
- NMR : -NMR signals at δ 6.07–6.17 ppm (methylene protons adjacent to the ketone) and δ 3.3–3.7 ppm (methylene protons of the oxoethyl group). -NMR shows carbonyl carbons at δ 169–198 ppm .
- MS : Molecular ion peaks (e.g., m/z 285–287 [M]⁺) confirm molecular weight .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl) influence the compound’s conformation and crystallographic packing?
- Methodological Answer : Comparative SC-XRD studies of analogs reveal that electron-donating groups (e.g., methoxy) increase planarity in the aryl-oxoethyl moiety, altering dihedral angles (e.g., 89.12° between benzofuran and aryl rings in methyl-substituted analogs). This impacts π-π stacking and hydrogen-bonding networks, which can be quantified via Hirshfeld surface 2D fingerprint plots .
Q. What computational strategies are effective in predicting the molecular properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO gaps), and Mulliken charges to assess reactivity. Molecular docking studies can model interactions with biological targets (e.g., HIV reverse transcriptase), guided by analogs showing EC₅₀ values as low as 0.45 μM .
Q. How can dynamic kinetic resolution (DKR) be applied to synthesize enantiomerically pure derivatives?
- Methodological Answer : RuCl(S,S)-TsDPEN catalyzes asymmetric transfer hydrogenation of racemic phthalides using HCOOH/Et₃N as a hydrogen source. This achieves >90% enantiomeric excess (ee) for 1,3-distereocenters, with diastereomeric ratios (dr) up to 10:1 .
Q. What contradictions exist in reported biological activities of structural analogs, and how can they be resolved?
- Methodological Answer : For example, cytotoxicity studies (e.g., IC₅₀ values) vary due to substituent-dependent cell permeability. Resolve discrepancies via standardized assays (e.g., MTT) under consistent conditions and SAR analysis. Methyl groups enhance hydrophobicity, improving membrane penetration, while polar groups (e.g., hydroxy) reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
